Aripiprazole Impurity 2

説明

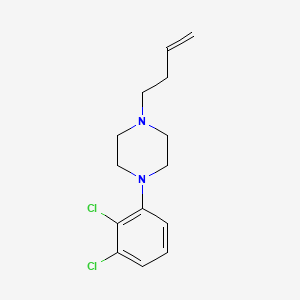

Aripiprazole Impurity 2 is a compound with the molecular formula C14H18Cl2N2 . It is also known by other names such as 1-but-3-enyl-4-(2,3-dichlorophenyl)piperazine .

Synthesis Analysis

Aripiprazole, an antipsychotic drug, was first synthesized by Otsuka Pharmaceuticals . It contains a genotoxic impurity known as bis(2-chloroethyl) amine . The synthesis of Aripiprazole involves several steps and the optimization of these steps is crucial for the production of the drug .

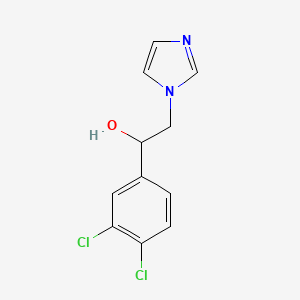

Molecular Structure Analysis

The molecular weight of Aripiprazole Impurity 2 is 285.2 g/mol . The IUPAC name for this compound is 1-but-3-enyl-4-(2,3-dichlorophenyl)piperazine . The InChI and Canonical SMILES for this compound are also available .

Chemical Reactions Analysis

The chemical reactions involved in the formation of Aripiprazole and its impurities are complex and involve multiple steps . The identification and quantification of these impurities are crucial for the quality control of the drug .

Physical And Chemical Properties Analysis

Aripiprazole Impurity 2 has several computed properties. It has a molecular weight of 285.2 g/mol, an XLogP3-AA of 4.2, and a topological polar surface area of 6.5 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and four rotatable bonds .

科学的研究の応用

Pharmacologic Properties

Aripiprazole displays unique pharmacologic properties, acting as both an agonist and antagonist in dopaminergic models. It binds with high affinity to both the G protein-coupled and uncoupled states of human D2 receptors and potently activates D2 receptor-mediated inhibition of cAMP accumulation. This dual action may underlie its antipsychotic activity in humans (Burris et al., 2002).

Analytical Method Development

Research has been conducted to develop sensitive and reproducible ion pair RPLC methods for determining aripiprazole and its impurities. This is crucial for ensuring the purity and quality of aripiprazole in pharmaceuticals (Filijović et al., 2014).

Efficacy in Treatment

Aripiprazole has shown efficacy comparable or superior to haloperidol in long-term maintenance treatment of schizophrenia. Its unique receptor activity profile, including partial agonist activity at serotonin 5-HT1A receptors and antagonist activity at 5-HT2A receptors, contributes to its effectiveness (Kasper et al., 2003).

Characterization of Impurities

The characterization of unknown impurities in aripiprazole during bulk drug synthesis is essential for drug safety and efficacy. Isolation and characterization techniques such as NMR, IR, and mass spectral data are used for this purpose (Gutta et al., 2008).

Dopamine Receptor Occupancy

Studies using positron emission tomography (PET) have shown that aripiprazole achieves dose-dependent dopamine D2 and D3 receptor occupancy in the human brain. This receptor occupancy is critical for predicting the appropriate therapeutic dose for individual patients (Yokoi et al., 2002).

Chromatographic Behavior

Research into the chromatographic behavior of aripiprazole and its impurities has led to insights into molecular descriptors and thermodynamic parameters vital for drug characterization (Soponar et al., 2016).

Therapeutic Monitoring

High variability in aripiprazole concentration among individuals highlights the importance of therapeutic drug monitoring. HPLC methods have been developed for this purpose, improving the effectiveness and safety of treatment (Kirschbaum et al., 2005).

Pharmacodynamics

Aripiprazole's unique pharmacodynamics, characterized by partial agonism at dopamine D2 receptors, supports its clinical effectiveness and favorable safety profile. This partial agonism is critical for understanding its novel clinical actions (Gründer et al., 2006).

Clinical Efficacy and Tolerability

Clinical trials have demonstrated aripiprazole's efficacy in reducing schizophrenia-related symptomatology, with a favorable safety and tolerability profile. It has a low propensity for causing extrapyramidal symptoms and weight gain (DeLeon et al., 2004).

Role in Substance Abuse

Aripiprazole's dopaminergic mechanisms are implicated in substance abuse disorders. Studies suggest its potential as a treatment for different types of substance dependence, though more research is needed (Brunetti et al., 2012).

将来の方向性

The future directions for the study of Aripiprazole and its impurities could involve further optimization of the synthesis process , more comprehensive analysis of the degradation products , and the development of more sensitive and reliable methods for the identification and quantification of the impurities .

特性

IUPAC Name |

1-but-3-enyl-4-(2,3-dichlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2/c1-2-3-7-17-8-10-18(11-9-17)13-6-4-5-12(15)14(13)16/h2,4-6H,1,3,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUWOUSPQNTNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1CCN(CC1)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aripiprazole Impurity 2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

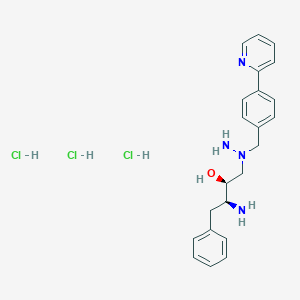

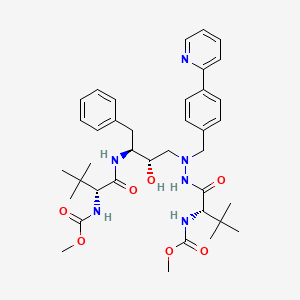

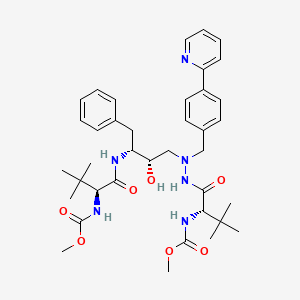

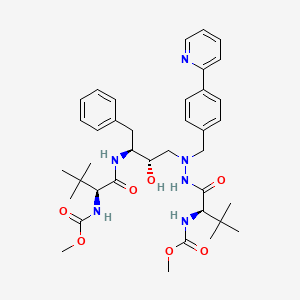

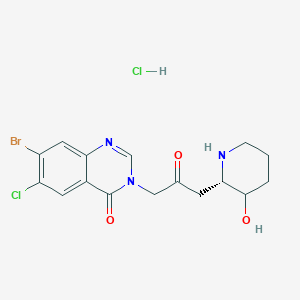

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601511.png)

![2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one](/img/structure/B601513.png)